molecular formula C6H15N2O6P B1677448 5-Hydroxylysine phosphate CAS No. 32163-95-4

5-Hydroxylysine phosphate

Cat. No.: B1677448
CAS No.: 32163-95-4
M. Wt: 242.17 g/mol
InChI Key: WLPXLNNUXMDSPG-AKGZTFGVSA-N
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Description

O-Phosphohydroxylysine is a phosphoamino acid.

Scientific Research Applications

Post-Translational Modifications

5-Hydroxylysine phosphate is primarily recognized for its role as a post-translational modification (PTM) in proteins, especially in collagen. The phosphorylation of hydroxylysine residues is crucial for the structural integrity and function of collagen fibers. This modification affects the stability and interactions of collagen with other extracellular matrix components, thereby influencing tissue development and repair processes .

Case Study: Collagen Structure and Function

Research has shown that the phosphorylation of hydroxylysine residues enhances the thermal stability of collagen molecules. For instance, studies indicate that the presence of phosphorylated hydroxylysine can improve collagen's resistance to enzymatic degradation, which is vital for maintaining tissue integrity during stress conditions .

Enzymatic Reactions

The enzyme 5-hydroxylysine kinase (AGPHD1) catalyzes the phosphorylation of 5-hydroxylysine using GTP as a phosphate donor. This reaction is significant for regulating cellular functions and metabolic pathways involving amino acids. The product of this reaction can be further metabolized by other enzymes, highlighting a complex network of biochemical interactions .

Table 1: Key Enzymatic Reactions Involving this compound

EnzymeSubstrateProductReaction Type
AGPHD15-HydroxylysineThis compoundPhosphorylation
AGXT2L2This compoundAmmonia + Inorganic phosphateDephosphorylation

Therapeutic Applications

The unique properties of this compound have led to its exploration in therapeutic contexts, particularly in drug development. The ability to modify peptides and proteins through bioconjugation strategies allows for the design of novel therapeutics that can target specific biological pathways.

Case Study: Bioconjugation in Drug Development

Recent studies have demonstrated that peptides containing 5-hydroxylysine can be utilized to create drug conjugates with enhanced bioactivity. For example, researchers have successfully incorporated 5-hydroxylysine into peptide sequences to improve their efficacy in targeting cancer cells . The incorporation of this non-canonical amino acid enables the formation of new chemical functionalities that can enhance drug delivery systems.

Structural Biology and Biophysical Studies

The structural implications of this compound in proteins have been investigated using advanced techniques such as mass spectrometry and NMR spectroscopy. These studies provide insights into how phosphorylation affects protein conformation and dynamics.

Table 2: Analytical Techniques for Studying this compound

TechniqueApplication
Mass SpectrometryIdentification and quantification of PTMs
NMR SpectroscopyStructural analysis of phosphorylated proteins
X-ray CrystallographyDetermining three-dimensional structures

Properties

CAS No.

32163-95-4

Molecular Formula

C6H15N2O6P

Molecular Weight

242.17 g/mol

IUPAC Name

(2S)-2,6-diamino-5-phosphonooxyhexanoic acid

InChI

InChI=1S/C6H15N2O6P/c7-3-4(14-15(11,12)13)1-2-5(8)6(9)10/h4-5H,1-3,7-8H2,(H,9,10)(H2,11,12,13)/t4?,5-/m0/s1

InChI Key

WLPXLNNUXMDSPG-AKGZTFGVSA-N

SMILES

C(CC(C(=O)O)N)C(CN)OP(=O)(O)O

Isomeric SMILES

C(CC(CN)OP(=O)(O)O)[C@@H](C(=O)O)N

Canonical SMILES

C(CC(C(=O)O)N)C(CN)OP(=O)(O)O

Appearance

Solid powder

Key on ui other cas no.

32163-95-4

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

O-Phosphohydroxylysine;  5-Hydroxylysine phosphate; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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